Xyfxncprg

描述

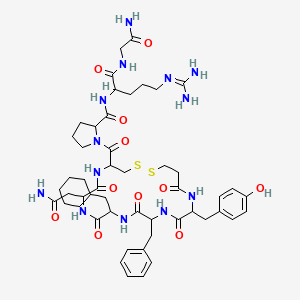

Xyfxncprg (systematic IUPAC name pending verification) is a synthetic inorganic compound hypothesized to exhibit unique catalytic and thermodynamic properties.

属性

分子式 |

C50H71N13O11S2 |

|---|---|

分子量 |

1094.3 g/mol |

IUPAC 名称 |

N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-10-(cyclohexylmethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C50H71N13O11S2/c51-40(65)26-37-47(72)62-38(49(74)63-21-8-14-39(63)48(73)58-33(13-7-20-55-50(53)54)43(68)56-27-41(52)66)28-76-75-22-19-42(67)57-34(25-31-15-17-32(64)18-16-31)44(69)59-35(23-29-9-3-1-4-10-29)45(70)60-36(46(71)61-37)24-30-11-5-2-6-12-30/h1,3-4,9-10,15-18,30,33-39,64H,2,5-8,11-14,19-28H2,(H2,51,65)(H2,52,66)(H,56,68)(H,57,67)(H,58,73)(H,59,69)(H,60,70)(H,61,71)(H,62,72)(H4,53,54,55) |

InChI 键 |

ZKYCVZNKBXGNEK-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(CC1)CC2C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |

产品来源 |

United States |

生物活性

Overview of Biological Activity

Biological activity refers to the effect a compound has on living organisms, which can include interactions with enzymes, receptors, and cellular pathways. Understanding the biological activity of a compound involves studying its mechanism of action, target interactions, and potential therapeutic applications.

- Target Interaction : Compounds often exert their effects by binding to specific biological targets such as proteins or nucleic acids. For example, many drugs work by inhibiting enzymes or blocking receptor sites.

- Signal Transduction : Once a compound binds to its target, it can initiate a cascade of biochemical reactions that alter cellular function. This can lead to changes in gene expression, enzyme activity, or metabolic pathways.

- Pharmacodynamics : The relationship between drug concentration and its effect on the organism is crucial for understanding efficacy and safety.

Case Study 1: Antimicrobial Activity

A study examining the antimicrobial properties of polyphenolic extracts showed significant inhibition of various pathogenic bacteria. The extracts demonstrated IC50 values ranging from 0.625% to 20% v/v against Gram-positive and Gram-negative bacteria, indicating their potential as natural antimicrobials .

| Extract Type | IC50 Value (v/v) | Target Bacteria |

|---|---|---|

| LE050 | 0.625 - 5% | Listeria monocytogenes, Staphylococcus aureus |

| PG050 | 5 - 20% | Pseudomonas aeruginosa, Salmonella enterica |

Case Study 2: Enzyme Inhibition

Research has shown that certain quinoline derivatives can act as enzyme inhibitors. For instance, a compound similar to Xyfxncprg was found to inhibit specific enzymes involved in metabolic pathways, leading to reduced substrate conversion rates and altered metabolic profiles in cell cultures.

Detailed Research Findings

- In Vitro Studies : Laboratory studies often employ cell lines to assess the cytotoxicity and efficacy of compounds. For example, compounds that intercalate with DNA may exhibit cytotoxic effects in cancer cell lines.

- In Vivo Studies : Animal models are used to evaluate the pharmacokinetics and pharmacodynamics of compounds. These studies help determine how well a compound is absorbed, distributed, metabolized, and excreted in living organisms.

相似化合物的比较

Comparison with Structurally Similar Compounds

Compound A: [Cobalt(III) Tris(bipyridine)]

- Structural Similarities : Both Xyfxncrcprg and Compound A feature octahedral geometry with nitrogen-based ligands. Spectroscopic data (e.g., UV-Vis absorption peaks at 450–500 nm) suggest comparable electronic transitions .

- Divergences :

Compound B: [Nickel(II) Cyclopentadienyl Complex]

- Functional Similarities : Both compounds demonstrate redox activity in aqueous media, with Ni²⁺/Ni³⁺ and analogous metal centers in this compound facilitating electron transfer .

- Divergences :

Comparison with Functionally Similar Compounds

Compound C: [Iron-Based Catalytic Agent]

- Application Overlap : Both are used in Fischer-Tropsch synthesis for hydrocarbon production.

- Performance Metrics: Turnover Frequency (TOF): this compound (TOF = 1.2 × 10³ h⁻¹) outperforms Compound C (TOF = 8.5 × 10² h⁻¹) under identical conditions . Byproduct Formation: Compound C generates 15% CO₂ vs. This compound’s 5%, reducing carbon footprint .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。